molecular formula C24H21NO4 B4575420 N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

Cat. No.: B4575420
M. Wt: 387.4 g/mol
InChI Key: XUJVIGJZIOQJCA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.14705815 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Behavior

  • The compound is involved in reactions with acyclic CH acids such as acetylacetone and diethyl malonate, following a 1,4-addition pattern. This reactivity forms the basis for synthesizing thieno[3,2-b]chromene derivatives, highlighting its potential in creating complex molecular architectures for various applications (Berestovitskaya et al., 2009).

Anticancer Activity

  • Novel coumarin derivatives, related to the compound , have been synthesized and shown to possess significant anticancer activity against human cancer cell lines. This suggests the compound's structural framework could be optimized for anticancer drug development (Shi et al., 2020).

Chemical Synthesis Applications

  • The compound's derivatives undergo successive Michael reactions with dimethyl 1,3-acetonedicarboxylate, leading to the one-pot synthesis of functionalized benzophenones and benzo[c]chromones. This demonstrates its versatility in synthetic organic chemistry, especially in constructing complex molecules (Terzidis et al., 2008).

Imaging and Diagnostic Applications

  • Research on similar structures has explored their potential as positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors. This indicates the possibility of using the compound or its derivatives in the development of diagnostic tools for neurological conditions (Mey et al., 2005).

Molecular Structure and Properties

  • Studies on related N-derivatives reveal insights into the molecular conformation, intermolecular interactions, and crystal structure, which are essential for understanding the compound's physical and chemical properties. This information can be crucial in material science and molecular engineering (Gowda et al., 2009).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-14-10-15(2)12-17(11-14)25-22(26)13-28-21-9-8-19-18-6-4-5-7-20(18)24(27)29-23(19)16(21)3/h4-12H,13H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJVIGJZIOQJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide
Reactant of Route 6
N-(3,5-dimethylphenyl)-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.